molecular formula C5H3ClF3NO B15258694 4-(Chloromethyl)-2-(trifluoromethyl)oxazole

4-(Chloromethyl)-2-(trifluoromethyl)oxazole

Cat. No.: B15258694
M. Wt: 185.53 g/mol
InChI Key: KBUVYVDRAPJEKM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trifluoromethyl)oxazole (CAS 22091-40-3) is a heterocyclic compound with the molecular formula C₁₁H₇ClF₃NO. Its structure features an oxazole core substituted with a chloromethyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The compound’s unique combination of reactive chloromethyl and electron-withdrawing trifluoromethyl groups makes it a versatile intermediate in medicinal chemistry and material science. Its physicochemical properties, such as high lipophilicity and metabolic stability, are attributed to the trifluoromethyl group, while the chloromethyl moiety enables further functionalization .

Properties

Molecular Formula

C5H3ClF3NO

Molecular Weight

185.53 g/mol

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-2-11-4(10-3)5(7,8)9/h2H,1H2

InChI Key

KBUVYVDRAPJEKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: Industrial production of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(trifluoromethyl)oxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The following analysis compares 4-(Chloromethyl)-2-(trifluoromethyl)oxazole with structurally related oxazole, thiazole, and aryl-substituted derivatives. Key differences in substituents, physical properties, and applications are highlighted.

Structural and Physical Properties

Table 1: Comparison of Key Compounds
Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Features
4-(Chloromethyl)-2-(trifluoromethyl)oxazole 2-CF₃, 4-CH₂Cl Not reported 261.63 High reactivity, metabolic stability
4-(Chloromethyl)-2-phenyloxazole (2a) 2-Ph, 4-CH₂Cl 55 194.6 Lower mp, simpler aryl group
4-(Chloromethyl)-2-(4-nitrophenyl)oxazole (2d) 2-(4-NO₂)Ph, 4-CH₂Cl 138–139 239.6 Electron-withdrawing nitro group, higher mp
4-(Chloromethyl)-2-phenyl-1,3-thiazole Thiazole core, 4-CH₂Cl 49–50 195.7 Thiazole ring, lower mp
5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole 5-(Cl,CF₃)Ph Not reported 261.6 Substituted phenyl at oxazole C5
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 2d) increase melting points compared to electron-donating groups (e.g., -CH₃ in 2b, mp 94–95°C ). The trifluoromethyl group enhances lipophilicity and metabolic resistance, making the target compound superior in drug design .

Heterocycle Core :

  • Thiazole derivatives (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) exhibit lower melting points than oxazole analogs due to differences in ring polarity and packing efficiency .

Reactivity :

  • The chloromethyl group in all analogs allows nucleophilic substitution, enabling coupling with amines, thiols, or alcohols. For example, 4-(chloromethyl)thiazole intermediates are used to synthesize urea derivatives with insecticidal activity (e.g., compounds 8j and 8k, LC₅₀ < 0.1 mg/L) .

Commercial and Industrial Relevance

  • Cost: Derivatives with complex substituents (e.g., 5-(trifluoromethyl)pyridine, CAS 613239-76-2) are costlier (¥70,200/1g) , highlighting the economic advantage of simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(chloromethyl)-2-(trifluoromethyl)oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation and cyclization. For example, a related oxazole derivative (4-(chloromethyl)-2-(4-(trifluoromethyl)phenyl)oxazole) was prepared by reacting 4-(trifluoromethyl)phenyl precursors with chloromethylating agents under reflux in dichloromethane, achieving an 85% yield. Key steps include:

  • Use of anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Characterization via 1H^1H and 13C^{13}C NMR to confirm regioselectivity (δ 4.59 ppm for CH2 _2Cl in 1H^1H NMR; δ 36.8 ppm in 13C^{13}C NMR) .
  • Optimization via temperature control (e.g., 60–80°C) and catalyst selection (e.g., BF3 _3-etherate for cyclization) .

Q. How should researchers characterize the purity and stability of 4-(chloromethyl)-2-(trifluoromethyl)oxazole?

  • Methodological Answer :

  • Purity : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated m/z 213.03 for C6 _6H5 _5ClF3 _3NO) and liquid chromatography–mass spectrometry (LC-MS) for impurity profiling .
  • Stability : Perform differential scanning calorimetry (DSC) to assess thermal decomposition (>150°C observed in similar oxazoles) and monitor hydrolytic stability in aqueous buffers (pH 2–9) via 1H^1H NMR .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}F NMR is essential for confirming the trifluoromethyl group (δ -62 to -65 ppm). 1H^1H-13C^{13}C HSQC can resolve overlapping signals in the oxazole ring .
  • IR Spectroscopy : Look for C-F stretches (1100–1250 cm1 ^{-1}) and C-Cl vibrations (550–650 cm1 ^{-1}) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitutions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states for SN2^2 reactions.
  • Compare activation energies for substitutions with amines, thiols, or azides. For example, the chloromethyl group in 2-(chloromethyl)oxazole shows higher reactivity toward thiophenol (ΔG^‡ = 18.3 kcal/mol) than benzylamine (ΔG^‡ = 22.1 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data for oxazole derivatives?

  • Methodological Answer :

  • Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) across analogs. For instance, 4-(trifluoromethyl)oxazoles with para-substituted chlorophenyl groups showed 4× higher antifungal activity (IC50 _{50} = 2.5 µM) than ortho-substituted analogs (IC50 _{50} = 10.3 µM) .
  • SAR Analysis : Correlate logP values (e.g., calculated ClogP = 2.8) with membrane permeability to explain discrepancies in cellular uptake .

Q. How can this compound be used as a building block for bioactive molecule synthesis?

  • Methodological Answer :

  • Peptide Coupling : React the chloromethyl group with cysteine residues (e.g., in enzyme inhibitors) under basic conditions (pH 8–9) to form thioether linkages.
  • Metal-Catalyzed Cross-Couplings : Use Pd(0) catalysts for Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups at the oxazole 5-position .

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